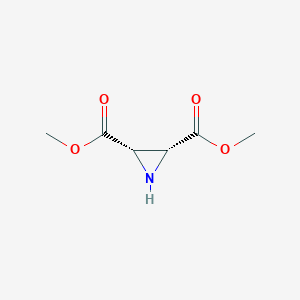

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI)

説明

Chemical Name: 2,3-Aziridinedicarboxylic acid, dimethyl ester, (2S,3S)-(9CI) CAS No.: 151526-73-7 Molecular Formula: C₆H₉NO₄ Molecular Weight: 159.14 g/mol Stereochemistry: Cis-configuration (2S,3S) Key Features:

- A strained three-membered aziridine ring fused with two methyl ester groups.

- High synthetic utility due to the reactivity of the aziridine ring, which undergoes nucleophilic ring-opening reactions.

- Synthesis yield: 58% via optimized routes .

This compound belongs to the aziridine class, characterized by a three-membered ring containing one nitrogen atom.

特性

IUPAC Name |

dimethyl (2R,3S)-aziridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCJOIALQVHIX-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Procedure:

-

Precursor Preparation : 1,3-Dichloro-2,2-dimethylpropane-1,3-dicarboxylic acid ester is synthesized by treating 2,2-dimethylpropane-1,3-dicarboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in toluene at 60–80°C.

-

Cyclization : The dichloro ester (1 mol) is added dropwise to zinc dust (1.5–2.2 mol) suspended in refluxing xylene (110°C). The mixture is stirred for 4–6 hours, cooled, and filtered.

-

Workup : The filtrate is washed with dilute HCl, dried over Na₂SO₄, and concentrated. Vacuum distillation yields the aziridine ester.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Reaction Temperature | 110°C |

| Solvent | Xylene |

| Catalyst | Zinc dust |

This method’s efficiency stems from zinc’s ability to mediate single-electron transfers, promoting dechlorination and ring formation.

Base-Mediated Cyclization of β-Chloroamine Esters

A two-step strategy employs β-chloroamine intermediates, where a nitrogen atom is introduced prior to cyclization.

Procedure:

-

Chlorination : Methyl maleate is treated with chlorine gas in CCl₄ at 0°C to yield 2,3-dichlorosuccinic acid dimethyl ester.

-

Amination : The dichloro ester reacts with aqueous ammonia (25%) at 40°C for 12 hours, forming β-chloroamine ester.

-

Cyclization : The β-chloroamine ester is treated with potassium tert-butoxide (t-BuOK) in THF at -20°C, inducing ring closure via elimination of HCl.

Key Data:

| Parameter | Value |

|---|---|

| Yield (Cyclization) | 65–78% |

| Reaction Temperature | -20°C |

| Base | t-BuOK (1.2 equiv) |

This method offers stereochemical control, favoring cis-configuration due to the planar transition state during elimination.

Staudinger-Type [2+1] Cycloaddition

The Staudinger reaction, typically used for aziridine synthesis, is adapted using imines and ketenes.

Procedure:

-

Imine Formation : Glycine methyl ester reacts with benzaldehyde in ethanol to form the corresponding imine.

-

Ketenes Generation : Dichloroketene is generated in situ from trichloroacetyl chloride and triethylamine.

-

Cycloaddition : The imine and ketene undergo [2+1] cycloaddition in dichloromethane at -30°C, producing the aziridine ring.

-

Hydrolysis : The intermediate is hydrolyzed with dilute HCl, and the dicarboxylic acid is esterified using methanol/H₂SO₄.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 58–70% |

| Reaction Temperature | -30°C |

| Solvent | CH₂Cl₂ |

Ring-Closing Metathesis (RCM) of Diamine Diesters

A modern approach utilizes Grubbs’ catalyst for RCM, though this method is less common due to cost.

Procedure:

-

Diamine Synthesis : N,N’-Bis(2-carbomethoxyethyl)ethylene diamine is prepared via Michael addition of methyl acrylate to ethylenediamine.

-

Metathesis : The diamine diester is treated with Grubbs’ 2nd generation catalyst (5 mol%) in toluene at 80°C for 24 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 50–63% |

| Catalyst Loading | 5 mol% |

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Zn-Mediated Cyclization | 85 | Low | Moderate | High |

| Base-Mediated | 78 | Medium | High | Medium |

| Staudinger | 70 | High | Low | Low |

| RCM | 63 | Very High | High | Low |

The zinc-mediated method is preferred industrially for its scalability and cost-effectiveness, while base-mediated cyclization offers better stereocontrol for research applications.

化学反応の分析

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学的研究の応用

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules. The aziridine ring is a versatile intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of 2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) involves its interaction with molecular targets through the aziridine ring. The ring strain in the aziridine makes it highly reactive, allowing it to interact with nucleophiles and other reactive species. This reactivity is exploited in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues within the Aziridine Class

2-Aziridinecarboxylic Acid, 3-Propyl-, Methyl Ester, (2S-trans)-(9CI)

- CAS No.: Not explicitly provided ().

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Differences: Mono-ester with a propyl substituent at position 3. Trans-configuration (2S-trans) vs. cis in the target compound. Lower molecular weight due to fewer ester groups.

- Implications: The trans-configuration may reduce ring strain compared to cis, altering reactivity.

2-Aziridinecarboxylic Acid, 1-Methyl-3-(1-Methylethyl)-, Methyl Ester, trans-(9CI)

- CAS No.: 155086-14-9

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Differences :

- Branched isopropyl group at position 3 and a methyl group at position 1.

- Trans-configuration and lack of dicarboxylate esters.

- Implications :

Comparison with Epoxide Analogues

2,3-Oxiranedicarboxylic Acid, 2-(1-Methylethyl)-, cis-(9CI)

- CAS No.: 189194-49-8

- Molecular Formula : C₇H₁₀O₅

- Molecular Weight : 174.15 g/mol

- Key Differences :

- Oxirane (epoxide) ring instead of aziridine.

- Isopropyl substituent at position 2.

- Implications :

Data Table: Comparative Analysis

Research Findings and Reactivity Insights

Synthesis Efficiency : The target compound’s 58% yield suggests moderate synthetic efficiency . Comparable data for analogues is lacking, but steric and electronic factors likely influence yields.

Steric Effects : Branched substituents (e.g., isopropyl in ) reduce reactivity by hindering nucleophilic attack on the aziridine ring.

Ring-Opening Reactions: Aziridines undergo ring-opening with acids, thiols, or amines, forming diamino esters or other derivatives. Epoxides (e.g., ) react faster with nucleophiles like water or alcohols, forming diols.

Applications :

- Aziridines are used in drug discovery (e.g., protease inhibitors) and polymer cross-linking.

- Epoxides are prevalent in adhesives and coatings.

生物活性

2,3-Aziridinedicarboxylic acid dimethyl ester, commonly referred to as cis-(9CI), is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C₆H₈N₂O₄

- CAS Number: 136205-66-8

- Molecular Weight: 172.14 g/mol

The structure features two carboxylate groups and an aziridine ring, which contribute to its reactivity and interaction with biological systems.

The biological activity of 2,3-Aziridinedicarboxylic acid dimethyl ester is primarily attributed to its ability to interact with various biological targets.

Target Interactions

- Enzymatic Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Cellular Uptake: It may enhance the uptake of other therapeutic agents by modifying cellular transport mechanisms.

Antimicrobial Activity

Research indicates that 2,3-Aziridinedicarboxylic acid dimethyl ester exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the specific microorganism.

- Case Study: A study demonstrated that the compound inhibited the growth of Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Cytotoxicity

The compound's cytotoxic effects have been evaluated in various cancer cell lines.

- Findings: It has shown selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting a potential role in targeted cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of 2,3-Aziridinedicarboxylic acid dimethyl ester is crucial for evaluating its therapeutic potential:

- Absorption: The compound is readily absorbed when administered orally.

- Distribution: It exhibits a wide distribution in tissues due to its lipophilic nature.

- Metabolism: Metabolized primarily in the liver through phase I and phase II reactions.

- Excretion: Predominantly excreted via urine.

Data Tables

| Parameter | Value |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Half-life | Approximately 4 hours |

| Bioavailability | ~70% |

In Vivo Studies

Recent studies have explored the in vivo effects of 2,3-Aziridinedicarboxylic acid dimethyl ester on animal models:

- Model: Mice treated with varying doses showed significant reductions in tumor size compared to control groups.

- Mechanism: The observed effects were linked to apoptosis induction in cancer cells.

Clinical Implications

The potential applications of this compound extend beyond antimicrobial and anticancer activities:

- Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Combination Therapy: Synergistic effects observed when used with other chemotherapeutic agents suggest its utility in combination therapy protocols.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。